(S)-(+)-2-Decanol

Description

BenchChem offers high-quality (S)-(+)-2-Decanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-2-Decanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-decan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUZDYFTRHEKOS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348457 | |

| Record name | (S)-(+)-2-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33758-16-6 | |

| Record name | (2S)-2-Decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33758-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033758166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DECANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36DBJ9XLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2-Decanol: Properties, Synthesis, and Applications

Introduction: The Significance of Chirality in a C10 Backbone

In the landscape of synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure building blocks is paramount. (S)-(+)-2-Decanol, a chiral secondary alcohol, represents a fundamental and versatile synthon. Its ten-carbon aliphatic chain provides significant lipophilicity, while the hydroxyl group at a defined stereocenter (the S-configuration at C2) offers a reactive handle for a multitude of chemical transformations.

This guide moves beyond a simple datasheet, providing researchers, scientists, and drug development professionals with a comprehensive understanding of (S)-(+)-2-Decanol. We will delve into its core physicochemical properties, explore robust methodologies for its stereoselective synthesis, detail analytical protocols for its characterization and enantiomeric verification, and discuss its application as a valuable intermediate in the synthesis of complex, high-value molecules. The causality behind experimental choices and the validation inherent in the described protocols are emphasized throughout to ensure both scientific integrity and practical utility.

Core Chemical and Physical Properties

The utility of a chemical building block begins with a thorough understanding of its intrinsic properties. These values dictate reaction conditions, purification strategies, and potential applications. The key properties of 2-decanol are summarized below. While many reported values do not distinguish between enantiomers, they provide a reliable baseline for handling the (S)-(+) form.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-decan-2-ol | [1] |

| Synonyms | (S)-(+)-Methyl octyl carbinol, (+)-2-Decanol | [1] |

| CAS Number | 33758-16-6 | [1] |

| Racemate CAS | 1120-06-5 | [2][3] |

| Molecular Formula | C₁₀H₂₂O | [4] |

| Molecular Weight | 158.28 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 211 °C (at 760 mmHg) | [3] |

| Melting Point | -6 to -4 °C | [3] |

| Density | 0.827 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.434 | [3] |

| Optical Rotation, [α] | Positive (+) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [5] |

| Flash Point | 85 °C (185 °F) | [3] |

The "(+)" designation in the common name indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction.

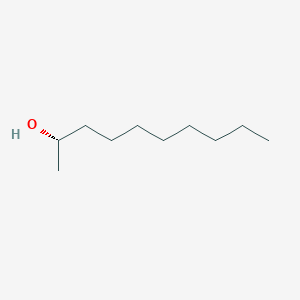

Molecular Structure

The structure of (S)-(+)-2-Decanol is defined by a ten-carbon chain with a hydroxyl group on the second carbon, which is a chiral center.

Caption: 2D structure of (S)-(+)-2-Decanol.

Asymmetric Synthesis: Accessing Enantiopurity

The production of enantiomerically pure (S)-(+)-2-Decanol is most efficiently achieved through the asymmetric reduction of its corresponding prochiral ketone, 2-decanone. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green, highly selective, and scalable approach.[2]

Causality in Method Selection: Why Biocatalysis?

Traditional chemical methods for asymmetric reduction often rely on expensive chiral metal catalysts (e.g., Ru-, Rh-based) and stoichiometric amounts of chiral ligands or auxiliaries. These methods can present challenges related to catalyst cost, removal of metal contaminants from the final product, and the use of non-renewable resources.

In contrast, biocatalysis leverages enzymes—specifically alcohol dehydrogenases (ADHs)—that have evolved to perform stereoselective reductions with near-perfect fidelity.[2] These reactions can be run in aqueous media under mild conditions (ambient temperature and pressure), significantly reducing the environmental footprint and operational hazards. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), further simplifies the process by providing in situ regeneration of the necessary cofactor (NADPH), eliminating the need to add this expensive reagent externally.

Experimental Protocol: Biocatalytic Reduction of 2-Decanone

This protocol describes a representative lab-scale synthesis using a commercially available, cloned ketoreductase (KRED) enzyme with a cofactor regeneration system.

Materials:

-

2-Decanone (Substrate)

-

Ketoreductase (e.g., KRED-P1-A06 or similar, selected for S-selectivity)

-

NADP⁺ (Cofactor)

-

Isopropanol (IPA) (Cosubstrate for cofactor regeneration)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate (Extraction solvent)

-

Magnesium sulfate (Drying agent)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).

-

Reagent Addition: To the buffer, add NADP⁺ to a final concentration of 1 mM. Dissolve completely.

-

Enzyme Addition: Add the ketoreductase enzyme to a loading of 1-5 mg/mL. Stir gently until dissolved.

-

Substrate & Cosubstrate: Add 2-decanone (e.g., 50 mM final concentration) and isopropanol (5-10% v/v). The isopropanol serves as the sacrificial hydride donor, allowing the enzyme to regenerate the active NADPH cofactor.

-

Reaction: Maintain the reaction at 30 °C with gentle agitation for 12-24 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by chiral GC (see Section 4) to determine conversion and enantiomeric excess (% ee).

-

Workup: Once the reaction reaches completion (>99% conversion), quench by adding an equal volume of ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude (S)-(+)-2-decanol can be further purified by silica gel chromatography if necessary.

Caption: Workflow for the asymmetric synthesis of (S)-(+)-2-Decanol.

Analytical Characterization and Quality Control

Confirming the identity, purity, and, most importantly, the enantiomeric integrity of (S)-(+)-2-Decanol is a critical step. This requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Identity Confirmation

Standard spectroscopic methods are used to confirm the molecular structure.

Expected NMR Data (in CDCl₃):

-

¹³C NMR: Characteristic peaks are expected around δ 68.1 (C2, bearing the -OH group), δ 39.1 (C3), δ 31.9 (C9), δ 29.6 (C8), δ 29.3 (C7), δ 25.9 (C4), δ 23.5 (C1), and δ 22.7 (C6), δ 14.1 (C10).

-

¹H NMR: Key signals include a multiplet around δ 3.79 (H at C2), a doublet at δ 1.19 (CH₃ at C1), a triplet around δ 0.88 (terminal CH₃ at C10), and a series of multiplets between δ 1.2-1.5 for the methylene protons. The OH proton will appear as a broad singlet.

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Protocol: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)

This protocol provides a self-validating system for quantifying the enantiomeric excess (% ee) of the synthesized alcohol. The choice of a chiral stationary phase is causal; it creates a transient diastereomeric interaction with the enantiomers, leading to differential retention times.

Instrumentation & Consumables:

-

Gas Chromatograph with Flame Ionization Detector (FID).

-

Chiral GC Column: Cyclodextrin-based, e.g., Beta-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

-

Sample: (S)-(+)-2-Decanol, diluted in hexane or ethyl acetate (approx. 1 mg/mL).

GC Conditions:

-

Injector: Set to 230 °C with a split ratio of 50:1.

-

Carrier Gas: Constant flow at 1.0 mL/min.

-

Oven Program: Isothermal at 110 °C. This temperature is chosen to provide sufficient thermal energy for elution while maximizing the differential interaction with the chiral stationary phase to achieve baseline separation.

-

Detector (FID): Set to 250 °C.

-

Injection: Inject 1 µL of the prepared sample.

Data Analysis & System Validation:

-

Validation: First, inject a sample of racemic 2-decanol to confirm the column separates the two enantiomers and to determine their respective retention times. The (S)-enantiomer is expected to elute after the (R)-enantiomer on this type of column.

-

Quantification: Integrate the peak areas for the (S) and any present (R) enantiomer in the sample chromatogram.

-

Calculation: Calculate the enantiomeric excess using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

Caption: Analytical workflow for determining the enantiomeric purity of 2-Decanol.

Applications in High-Value Synthesis

The primary value of (S)-(+)-2-Decanol lies in its role as a chiral building block. Its defined stereochemistry can be transferred through subsequent reactions to construct larger, more complex chiral molecules.

Case Study: A Precursor for Insect Pheromone Synthesis

A compelling application for chiral synthons like (S)-(+)-2-Decanol is in the synthesis of insect pheromones, which are often highly stereospecific. For example, (+)-Disparlure ((7R,8S)-7,8-epoxy-2-methyloctadecane) is the potent sex pheromone of the invasive gypsy moth (Lymantria dispar).[6][7] Enantiomerically pure (+)-Disparlure is used in pest management programs for monitoring and mating disruption.[8]

(S)-(+)-2-Decanol can serve as a precursor to the C10 fragment required for the synthesis of (+)-Disparlure, establishing the critical (S)-stereocenter that ultimately becomes the (8S)-center in the final product. A synthetic chemist can leverage this starting material to avoid complex asymmetric steps later in the synthesis, a strategy known as the "chiral pool" approach.[9]

A plausible synthetic transformation involves converting the alcohol to a suitable leaving group (e.g., a tosylate or bromide) followed by coupling with another fragment to build the full carbon skeleton of the pheromone.

Safety and Handling

Proper handling of (S)-(+)-2-Decanol is essential for laboratory safety.

| Hazard Category | Information | Source(s) |

| GHS Classification | Eye Irritation (Category 2) | [4][5] |

| Signal Word | Warning | [5] |

| Physical Hazard | Combustible Liquid | [3] |

| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile) | [3] |

| Storage | Store in a cool, well-ventilated area below +30°C. Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides. | [2] |

| Handling | Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area or with a fume hood. Keep away from open flames and hot surfaces. | [3] |

Conclusion

(S)-(+)-2-Decanol is more than a simple C10 alcohol; it is a strategic tool for introducing chirality and lipophilicity into target molecules. Its value is realized through robust and green synthetic methods, such as biocatalysis, which provide access to high enantiomeric purity. For professionals in drug development and specialty chemical synthesis, a thorough understanding of its properties, synthesis, and analytical verification—as detailed in this guide—is crucial for leveraging its full potential as a chiral building block in the creation of innovative and complex chemical entities.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14254, 2-Decanol. Retrieved from [Link].

-

Yang, Z.-H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-51. Available at: [Link].

-

Cheméo. (n.d.). Chemical Properties of 2-Decanol (CAS 1120-06-5). Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 637571, (S)-(+)-2-Decanol. Retrieved from [Link].

- Koumbis, A. E., et al. (2005). A synthesis of (+)- and (-)- Disparlure from another chiral synthon - isopropylidene D- and L- erythroses. Tetrahedron Letters, 46, 4353.

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link].

-

Gries, R. (2011). Synthesis of (+)-disparlure and fluorescently-labelled disparlure-based probes to study pheromone enantiomer discrimination in the pheromone binding proteins from the gypsy moth, Lymantria dispar. Simon Fraser University Thesis. Available at: [Link].

-

Wikipedia contributors. (n.d.). Disparlure. Wikipedia. Retrieved from [Link].

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 2-decanol. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link].

-

Forgács, A., et al. (2020). Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry, 16, 736–742. Available at: [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].

-

Park, H., & Lee, K. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 929. Available at: [Link].

Sources

- 1. (S)-(+)-2-Decanol | C10H22O | CID 637571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-DECANOL | 1120-06-5 [chemicalbook.com]

- 3. 2-デカノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Decanol | C10H22O | CID 14254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Disparlure - Wikipedia [en.wikipedia.org]

- 7. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]

- 8. summit.sfu.ca [summit.sfu.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Guide to (S)-(+)-2-Decanol: Elucidating Structure Through NMR and IR Analysis

Introduction

(S)-(+)-2-Decanol, a chiral secondary alcohol, serves as a valuable building block in organic synthesis and plays a role in the development of novel chemical entities. Its specific stereochemistry necessitates precise analytical techniques to confirm its identity and purity. This technical guide provides an in-depth analysis of the spectroscopic data of (S)-(+)-2-Decanol, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As researchers and drug development professionals, understanding the nuances of these spectroscopic techniques is paramount for unambiguous structural elucidation and quality control. This document will not only present the expected spectral data but also delve into the underlying principles that govern the observed signals, offering a comprehensive resource for scientists working with this and similar chiral molecules.

The Significance of Spectroscopic Characterization

In the realm of pharmaceutical and chemical research, the precise characterization of a molecule's structure is non-negotiable. Spectroscopic methods provide a non-destructive means to probe the chemical environment of atoms and functional groups within a molecule. For a chiral compound like (S)-(+)-2-Decanol, spectroscopic analysis confirms the connectivity of its atoms and can be used in conjunction with other techniques to establish its stereochemical integrity. The data presented herein is foundational for ensuring the quality and consistency of this important chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR spectroscopy of (S)-(+)-2-Decanol, the chemical shift of each proton is influenced by its local electronic environment. The electronegative oxygen atom of the hydroxyl group plays a significant role in deshielding nearby protons, causing their signals to appear at a higher chemical shift (downfield).

Experimental Protocol: ¹H NMR of (S)-(+)-2-Decanol

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-(+)-2-Decanol in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the spectrum.

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

-

D₂O Exchange: To confirm the identity of the hydroxyl proton signal, a "D₂O shake" can be performed.[1][2][3] After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.[1][2]

Expected ¹H NMR Data for (S)-(+)-2-Decanol in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH | Variable (typically 1.5-2.5) | Singlet (broad) | 1H | N/A |

| H-2 (CH-OH) | ~3.78 | Sextet or Multiplet | 1H | ~6.2 |

| H-1 (CH₃-CH) | ~1.18 | Doublet | 3H | ~6.2 |

| H-3 (CH₂-CH) | ~1.45-1.20 | Multiplet | 2H | |

| -(CH₂)₆- | ~1.28 | Multiplet (broad) | 12H | |

| H-10 (CH₃-CH₂) | ~0.88 | Triplet | 3H | ~6.8 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Interpretation of the ¹H NMR Spectrum:

-

The hydroxyl proton (-OH) typically appears as a broad singlet.[4][5][6] Its chemical shift is highly variable due to its concentration- and temperature-dependent hydrogen bonding.[1] The absence of splitting is due to rapid proton exchange.[2]

-

The methine proton at the C-2 position (H-2) , being directly attached to the carbon bearing the electronegative oxygen, is significantly deshielded and appears downfield.[2][4][6] It is split by the three protons of the C-1 methyl group and the two protons of the C-3 methylene group, resulting in a complex multiplet, often approximated as a sextet.

-

The methyl protons at the C-1 position (H-1) are adjacent to the chiral center and are split by the H-2 proton, resulting in a doublet.

-

The protons of the long alkyl chain (-(CH₂)₆-) have similar chemical environments and overlap to form a broad multiplet in the typical aliphatic region.

-

The terminal methyl protons at the C-10 position (H-10) are the most upfield signal and appear as a triplet due to coupling with the adjacent methylene group at C-9.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Experimental Protocol: ¹³C NMR of (S)-(+)-2-Decanol

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard technique where all proton-carbon couplings are removed, resulting in a spectrum where each unique carbon atom appears as a single line. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.[7]

Expected ¹³C NMR Data for (S)-(+)-2-Decanol in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (CH-OH) | ~68.3 |

| C-1 (CH₃-CH) | ~23.4 |

| C-3 (CH₂-CH) | ~39.4 |

| C-4 | ~25.9 |

| C-5 | ~29.7 |

| C-6 | ~29.4 |

| C-7 | ~32.0 |

| C-8 | ~22.8 |

| C-9 | ~31.9 |

| C-10 (CH₃-CH₂) | ~14.2 |

Note: These are approximate chemical shifts and can vary.

Interpretation of the ¹³C NMR Spectrum:

-

The carbon atom bonded to the hydroxyl group (C-2) is the most deshielded carbon (apart from any potential solvent peaks) and appears significantly downfield in the range of 50-80 ppm due to the electronegativity of the attached oxygen.[6][8]

-

The other carbon atoms of the alkyl chain appear in the typical aliphatic region of the spectrum. The subtle differences in their chemical shifts are due to their relative positions to the hydroxyl group and the end of the chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Spectroscopy of (S)-(+)-2-Decanol

-

Sample Preparation: For a liquid sample like (S)-(+)-2-Decanol, the spectrum can be obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer.

Expected IR Absorption Bands for (S)-(+)-2-Decanol

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity and Shape |

| O-H Stretch | 3600 - 3200 | Strong, Broad |

| C-H Stretch (sp³) | 3000 - 2850 | Strong, Sharp |

| C-O Stretch | 1150 - 1050 | Strong, Sharp |

Interpretation of the IR Spectrum:

-

The most characteristic feature in the IR spectrum of an alcohol is the O-H stretching vibration .[4][8][9] In a condensed phase (like a neat liquid), extensive hydrogen bonding occurs, which broadens the O-H absorption band and shifts it to a lower frequency (typically 3400-3300 cm⁻¹).[1][4][9]

-

The sp³ C-H stretching vibrations of the alkyl chain appear as strong, sharp peaks just below 3000 cm⁻¹.

-

The C-O stretching vibration for a secondary alcohol typically appears as a strong, sharp band in the 1150-1050 cm⁻¹ region.[4][8][9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chiral alcohol like (S)-(+)-2-Decanol.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Alcohols | OpenOChem Learn [learn.openochem.org]

- 7. azom.com [azom.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

The Enantioselective Presence of (S)-(+)-2-Decanol in the Plant Kingdom: A Technical Guide

Abstract

(S)-(+)-2-decanol, a chiral secondary alcohol, is a naturally occurring volatile organic compound found in a variety of plant species. Its presence is of significant interest to researchers in fields ranging from chemical ecology to natural product chemistry and drug development due to its potential roles in plant defense, insect communication, and as a chiral building block for synthesis. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, analytical methodologies, and ecological significance of (S)-(+)-2-decanol in plants. Detailed protocols for extraction and enantioselective analysis are presented, alongside a proposed biosynthetic pathway based on current scientific understanding. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important plant-derived secondary metabolite.

Introduction: The Significance of Chirality in Nature

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of biological systems. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different physiological and ecological activities. (S)-(+)-2-decanol and its enantiomer, (R)-(-)-2-decanol, are prime examples of this principle. While 2-decanol has been identified in various natural sources, the stereochemistry of its occurrence in plants is crucial for understanding its biological function. This guide focuses specifically on the (S)-(+)-enantiomer, exploring its distribution and the scientific principles underlying its formation and role in the plant kingdom.

Natural Occurrence of (S)-(+)-2-Decanol in Plants

(S)-(+)-2-decanol has been identified as a component of the essential oils and volatile emissions of several plant species. Its presence is often in trace amounts, requiring sensitive analytical techniques for detection and quantification. The table below summarizes some of the plant species in which 2-decanol has been reported. While not all studies have determined the enantiomeric composition, the presence of 2-decanol suggests the potential for the (S)-(+)-enantiomer's occurrence.

| Plant Species | Family | Plant Part | Reference(s) |

| Zea mays (Corn) | Poaceae | - | [1] |

| Ophrys sphegodes (Early Spider-orchid) | Orchidaceae | Flower | [1] |

| Commiphora rostrata | Burseraceae | Resin | [1] |

| Citrus spp. (Citrus fruits) | Rutaceae | Fruit peel | [2] |

| Malus domestica (Apple) | Rosaceae | Fruit | [2] |

| Coriandrum sativum (Coriander) | Apiaceae | Seed, Leaf | [2] |

| Etlingera cevuga | Zingiberaceae | Leaves | [3] |

| Capsicum annuum var. glabriusculum (Chili pepper) | Solanaceae | Fruit | [3] |

| Ribes nigrum (Blackcurrant) | Grossulariaceae | Leaves, Buds, Berries | [3] |

| Acacia caven | Fabaceae | Flowers | [3] |

Proposed Biosynthetic Pathway of (S)-(+)-2-Decanol

The precise biosynthetic pathway of (S)-(+)-2-decanol in plants has not been fully elucidated. However, based on the well-established principles of fatty acid biosynthesis and the enzymatic reduction of ketones in plant cells, a plausible pathway can be proposed. The biosynthesis likely originates from the fatty acid pool, specifically from decanoic acid.

The key steps are hypothesized to be:

-

Activation of Decanoic Acid: Decanoic acid is activated to its thioester, decanoyl-CoA or decanoyl-ACP.

-

Hydration or Oxidation: The activated decanoic acid undergoes a modification at the C2 position. This could potentially involve a hydration of a transient enoyl-CoA intermediate or an oxidation to form a 2-keto intermediate.

-

Formation of 2-Decanone: The intermediate is converted to the prochiral ketone, 2-decanone.

-

Enantioselective Reduction: A stereospecific reductase enzyme catalyzes the reduction of the carbonyl group of 2-decanone to a hydroxyl group. The high enantioselectivity observed in many plant-catalyzed reductions suggests the involvement of a highly specific enzyme, likely a short-chain dehydrogenase/reductase (SDR), that preferentially produces the (S)-(+)-enantiomer.[4][5] Plants, such as Daucus carota (carrot), have been shown to effectively catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity.[6][7]

Caption: Proposed biosynthetic pathway of (S)-(+)-2-decanol in plants.

Methodologies for Extraction and Enantioselective Analysis

The analysis of (S)-(+)-2-decanol from plant matrices requires careful extraction and a robust chiral analytical method to separate and quantify the enantiomers.

Extraction of Volatiles from Plant Material

The choice of extraction method depends on the plant material and the volatility of the target compound.

Protocol 1: Steam Distillation for Essential Oil Extraction

-

Sample Preparation: Fresh or dried plant material is placed in a distillation flask.

-

Distillation: Steam is passed through the plant material, causing the volatile compounds to evaporate.

-

Condensation: The steam and volatile compound mixture is cooled in a condenser.

-

Separation: The essential oil, containing (S)-(+)-2-decanol, is collected as it separates from the aqueous distillate.

Protocol 2: Solvent Extraction for Less Volatile Compounds

-

Sample Preparation: The plant material is ground to a fine powder.

-

Extraction: The powdered material is macerated or soxhlet extracted with a suitable organic solvent (e.g., hexane, dichloromethane, or ethanol).

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated extract.

Enantioselective Analysis by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC is the method of choice for separating and identifying enantiomers of volatile compounds like 2-decanol.

Experimental Protocol: Chiral GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Chiral Capillary Column: A capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin derivative (e.g., Rt-βDEXsm), is essential for enantiomeric separation.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 5 °C/min.

-

Transfer Line Temperature: 280 °C

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

-

Data Analysis: The retention times of the enantiomers are compared to those of authentic standards of (S)-(+)-2-decanol and (R)-(-)-2-decanol. The mass spectra are used for confirmation of the compound's identity.

Sources

- 1. 2-Decanol | C10H22O | CID 14254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. decanol, 112-30-1 [thegoodscentscompany.com]

- 3. 2-Decanol [webbook.nist.gov]

- 4. Efficient enantioselective reduction of ketones with Daucus carota root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Enantiomerically Pure 2-Decanol

Abstract

Enantiomerically pure alcohols are pivotal chiral building blocks in the synthesis of a vast array of fine chemicals, pharmaceuticals, and agrochemicals. 2-Decanol, a secondary alcohol, is a valuable intermediate whose stereochemistry can significantly influence the biological activity and efficacy of the final product. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis of enantiomerically pure (R)- and (S)-2-decanol. We will explore the theoretical underpinnings and practical execution of enzymatic kinetic resolution (EKR), dynamic kinetic resolution (DKR), and asymmetric synthesis, with a focus on both biocatalytic and chemocatalytic approaches. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to empower the successful synthesis of this important chiral synthon.

Introduction: The Significance of Chiral 2-Decanol

Chirality is a fundamental property of many biologically active molecules. The spatial arrangement of atoms in a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is of paramount importance in modern organic chemistry and drug development.

2-Decanol[1], a ten-carbon secondary alcohol, possesses a stereogenic center at the hydroxyl-bearing carbon. Its enantiomers, (R)-2-decanol and (S)-2-decanol, serve as versatile intermediates in the synthesis of various bioactive compounds. The primary strategies for obtaining enantiomerically pure 2-decanol fall into two main categories: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor. This guide will delve into the most effective and widely employed techniques within these categories.

Enzymatic Kinetic Resolution (EKR) of Racemic 2-Decanol

Enzymatic kinetic resolution is a powerful and widely used technique that leverages the stereoselectivity of enzymes to separate the enantiomers of a racemic mixture.[2] In the context of 2-decanol, a lipase is typically employed to selectively acylate one enantiomer, leaving the other unreacted. This difference in reactivity allows for the separation of the two enantiomers.

Theoretical Principles and Mechanistic Insights

The success of EKR hinges on the enzyme's ability to differentiate between the two enantiomers of the substrate. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the resolution of secondary alcohols.[3] The active site of the lipase presents a chiral environment that preferentially binds one enantiomer over the other, leading to a significantly faster acylation rate for the favored enantiomer.

The reaction is typically carried out using an acyl donor, with vinyl acetate being a popular choice. The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction essentially irreversible.[4]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a general procedure for the enzymatic kinetic resolution of racemic 2-decanol using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

-

Racemic 2-decanol

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous non-polar solvent (e.g., hexane, toluene)

-

Magnetic stirrer and stir bar

-

Reaction vessel (round-bottom flask)

-

Temperature-controlled bath

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for monitoring

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve racemic 2-decanol (1.0 equivalent) in the anhydrous solvent (to a concentration of 0.1-0.5 M).

-

Initiation: Add vinyl acetate (1.5-2.0 equivalents) to the solution.

-

Enzyme Addition: Add the immobilized lipase (e.g., 20-50 mg of Novozym 435 per mmol of substrate).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Periodically take small aliquots from the reaction mixture. Filter the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

-

Workup: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

-

Purification: Separate the unreacted 2-decanol enantiomer from the produced 2-decyl acetate by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[4]

Data Presentation: EKR of Secondary Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product | Yield (%) | ee (%) | Ref. |

| Racemic 2-octanol | Novozym 435 | Vinyl acetate | Hexane | RT | 4-8 | ~50 | (R)-2-octanol | >45 | 91-100 | [5] |

| Racemic 1-phenylethanol | Novozym 435 | 4-chlorophenyl acetate | Toluene | 70 | 24 | >99 (DKR) | (R)-1-phenylethyl acetate | 99 | >99 | [6] |

| Racemic 2-pentanol | Double immobilized CALB | Vinyl acetate | Organic | 40 | 24 | ~50 | (R)-2-pentyl acetate | >45 | >99 | [3] |

Note: Data for closely related secondary alcohols are presented to illustrate typical results. RT = Room Temperature.

Visualization: EKR Workflow

Sources

- 1. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols [organic-chemistry.org]

Introduction: The Imperative of Chirality in Modern Drug Development

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmasalmanac.com [pharmasalmanac.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]

- 10. jocpr.com [jocpr.com]

- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ketone Reduction - Wordpress [reagents.acsgcipr.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Enzymes useful for chiral compound synthesis: structural biology, directed evolution, and protein engineering for industrial use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

(S)-(+)-2-Decanol: A Versatile Chiral Precursor in Modern Organic Synthesis

Abstract

In the landscape of asymmetric synthesis, the strategic use of chiral building blocks derived from the "chiral pool" remains a cornerstone for the efficient construction of complex, enantiomerically pure molecules. Among these, (S)-(+)-2-Decanol has emerged as a pivotal precursor, valued for its defined stereochemistry and the versatile reactivity of its secondary alcohol functional group. This technical guide provides an in-depth exploration of (S)-(+)-2-Decanol, detailing its intrinsic properties, common methods for its enantioselective preparation, and its application in key synthetic transformations. We will dissect the causality behind experimental choices for its oxidation, esterification (including stereochemical inversion via the Mitsunobu reaction), and etherification. Furthermore, this guide will illustrate its practical utility in the synthesis of high-value molecules such as insect pheromones and fragrance components, providing researchers and drug development professionals with a comprehensive resource for leveraging this important chiral synthon.

Introduction: The Strategic Value of (S)-(+)-2-Decanol

Chirality is a fundamental property of biological systems, with the therapeutic efficacy of many pharmaceuticals being critically dependent on a single enantiomer. The synthesis of such single-enantiomer drugs necessitates robust methods for controlling stereochemistry. (S)-(+)-2-Decanol, a secondary alcohol with a chiral center at the C2 position, represents an accessible and versatile starting material for introducing this specific stereochemistry into a target molecule.[1] Its ten-carbon aliphatic chain provides a lipophilic backbone, which is a common structural motif in natural products, signaling molecules like pheromones, and various active pharmaceutical ingredients.[2][3]

The hydroxyl group is the nexus of its synthetic utility, serving as a handle for a wide array of chemical transformations. It can be oxidized to a ketone, esterified to introduce diverse acyl groups, or converted into an ether, all while potentially retaining or inverting the original stereochemistry. This flexibility allows chemists to meticulously craft complex molecular architectures with a high degree of stereocontrol.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is paramount for its effective use in the laboratory. The key properties of (S)-(+)-2-Decanol are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-decan-2-ol | [4] |

| Molecular Formula | C₁₀H₂₂O | [4] |

| Molecular Weight | 158.28 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 211 °C at 760 mmHg | [6] |

| Melting Point | -6 to -4 °C | [6] |

| Density | 0.827 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.434 | [6] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [5] |

Enantioselective Synthesis: Accessing the Chiral Building Block

While (S)-(+)-2-Decanol can be sourced from chiral pools, the most prevalent and industrially scalable method for producing it in high enantiomeric purity is the kinetic resolution of racemic 2-decanol.[7] This technique exploits the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme.

Core Principle: Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the reverse reaction of esterification.[7][8] When a racemic alcohol is exposed to a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and an acyl donor (like vinyl acetate), the enzyme will preferentially acylate one enantiomer over the other.[9]

For 2-decanol, the (R)-enantiomer is typically acylated faster, leaving the unreacted (S)-(+)-2-Decanol with high enantiomeric excess (ee). The resulting mixture of (R)-2-decyl acetate and (S)-2-decanol can then be easily separated by standard chromatographic techniques. The efficiency of this separation is often very high, achieving conversions near 50% with enantiomeric excesses for both the product and the remaining starting material exceeding 99%.[10]

Caption: Lipase-catalyzed kinetic resolution of racemic 2-decanol.

Key Synthetic Transformations and Protocols

The true power of (S)-(+)-2-Decanol is realized through its conversion into other useful chiral molecules. This section details the core reactions, emphasizing the rationale behind procedural choices.

Oxidation to (S)-2-Decanone

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[11] The resulting chiral ketone, (S)-2-decanone, is a valuable intermediate in its own right, found naturally in many plants and food products.[12]

Causality in Reagent Selection: The choice of oxidant is critical. Strong, non-selective oxidants (e.g., chromic acid) can lead to side reactions and are environmentally hazardous. Milder, more selective reagents are preferred. The Swern oxidation or the use of Dess-Martin periodinane (DMP) are excellent choices as they proceed under mild conditions, are compatible with a wide range of functional groups, and minimize the risk of over-oxidation or racemization. The synthesis of 2-decanone can be achieved by reacting 2-decanol with permanganic acid and copper sulfate in DCM.[12]

Experimental Protocol: Swern Oxidation

This protocol is a self-validating system as it relies on the formation of a reactive species in situ and a non-aqueous workup that preserves the product's integrity.

-

Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

-

Sulfoxide Addition: Add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise via syringe. Stir for 15 minutes. The formation of the reactive electrophile is key.

-

Alcohol Addition: Dissolve (S)-(+)-2-Decanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

-

Quenching: Add triethylamine (TEA) (5.0 eq.) dropwise. The base quenches the reaction and precipitates triethylammonium chloride. Allow the reaction to warm to room temperature over 30 minutes.

-

Workup: Add water to dissolve the salts. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield pure (S)-2-decanone.

Caption: Oxidation of (S)-(+)-2-Decanol to (S)-2-Decanone.

Esterification: Accessing Chiral Esters

Esters of (S)-(+)-2-Decanol are important compounds, particularly in the fragrance and pheromone industries.[13] For example, (S)-2-decyl acetate is a component of some insect pheromones.

Protocol: Acylation with Acetyl Chloride

-

Dissolve (S)-(+)-2-Decanol (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq.) in an anhydrous solvent such as DCM or diethyl ether at 0 °C.

-

Slowly add acetyl chloride (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-2-decyl acetate, which can be purified by chromatography if necessary.

Stereochemical Inversion: The Mitsunobu Reaction

The Mitsunobu reaction is one of the most powerful methods in organic synthesis for achieving a formal Sₙ2 reaction on a secondary alcohol, leading to complete inversion of stereochemistry.[14][15][16] This is exceptionally valuable as it allows access to the (R)-configuration from the (S)-alcohol, effectively doubling the utility of the chiral precursor.

Causality in Mechanism and Execution: The reaction proceeds by activating the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] The alcohol is converted in situ into an excellent leaving group (an oxyphosphonium salt). A pronucleophile (pKa < 13), such as a carboxylic acid, then displaces this group via a clean Sₙ2 pathway, inverting the stereocenter.[16] The order of addition is crucial; the alcohol, nucleophile, and phosphine are mixed first before the slow addition of the azodicarboxylate at low temperature to control the reaction's exothermicity and prevent side reactions.

Experimental Protocol: Mitsunobu Esterification with Benzoic Acid

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve (S)-(+)-2-Decanol (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 20-30 minutes. A color change and/or formation of a precipitate is often observed.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours (monitor by TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide and the reduced hydrazine byproduct.

-

Purification: Purify by flash column chromatography. The less polar byproducts can be eluted first with a low-polarity solvent system (e.g., hexane/ethyl acetate), allowing for the isolation of the pure (R)-2-decyl benzoate.

Caption: Stereochemical inversion via the Mitsunobu reaction.

Etherification

The synthesis of chiral ethers from (S)-(+)-2-Decanol can be readily achieved via the Williamson ether synthesis.[18] This reaction also proceeds via an Sₙ2 mechanism.

Causality and Protocol: The alcohol must first be deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then displaces a halide from a primary alkyl halide (e.g., methyl iodide, ethyl bromide). The use of a primary alkyl halide is critical to ensure the reaction proceeds via Sₙ2 rather than E2 elimination, which would be a major competing pathway with secondary or tertiary halides.

Experimental Protocol: Synthesis of (S)-2-Methoxydecane

-

Alkoxide Formation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool to 0 °C.

-

Slowly add a solution of (S)-(+)-2-Decanol (1.0 eq.) in anhydrous THF. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete deprotonation.

-

Alkyl Halide Addition: Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by column chromatography to yield pure (S)-2-methoxydecane.

Applications in Target-Oriented Synthesis

The true measure of a chiral building block is its successful application in the synthesis of valuable target molecules.

Pheromone Synthesis

Many insect pheromones are chiral long-chain alcohols or their derivatives.[19] (S)-(+)-2-Decanol and its enantiomer are components of, or precursors to, various pheromones. For instance, the propionate ester of 8-methyl-2-decanol is an attractant for species of the Diabrotica beetle.[19] Synthetic routes to these molecules often rely on establishing the C2 stereocenter early, using (S)-(+)-2-Decanol as the starting point, and then elaborating the carbon chain.

Caption: General synthetic strategy for pheromones from 2-decanol.

Fragrance and Flavor Industry

The sensory properties of molecules are often dependent on their stereochemistry. Derivatives of 2-decanol are used in the formulation of fragrances and flavorings.[2] The selective oxidation of decenols to decenals, for example, is a critical step in producing valuable fragrance ingredients. The defined stereochemistry of (S)-(+)-2-Decanol allows for the synthesis of specific isomers that contribute to a desired scent profile.

Conclusion

(S)-(+)-2-Decanol stands as a testament to the power and efficiency of chiral pool synthesis. Its ready availability through robust enzymatic resolution methods, combined with the predictable and versatile reactivity of its hydroxyl group, makes it an invaluable tool for the modern synthetic chemist. The ability to use it directly to set a key stereocenter, or to invert its configuration via the Mitsunobu reaction, provides a dual-mode utility that is highly sought after. From the synthesis of ecologically significant pheromones to the creation of novel pharmaceutical intermediates, (S)-(+)-2-Decanol continues to be a reliable and powerful chiral building block, enabling the precise and efficient construction of the complex molecules that drive scientific innovation.

References

-

PubChem. (n.d.). 2-Decanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(+)-2-Decanol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-decanol. Retrieved from [Link]

-

De Maron, J., Tabanelli, T., Ospitali, F., Lopez Cruz, C., Righi, P., & Cavani, F. (2023). Gas-phase oxidative dehydrogenation of long chain alkenols for the production of key fragrance ingredients: from Rosalva isomers to Costenal analogues. RSC Advances. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Decanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). decanol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of decyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Bio-based Surfactant from Glycerol and Dodecanol through Direct Etherification. Retrieved from [Link]

-

K. C. Kumara Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin. PubMed Central. Retrieved from [Link]

-

Pirkle, W. H., & Adams, P. E. (1980). Preparation of 8-methyl-2-decanol: General Synthesis of Diastereomeric Mixtures of Alkyl Branched Insect Pheromones. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Alcohols and Amines. Retrieved from [Link]

-

MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for the selective etherification of a primary of secondary mono- or polyalcohol.

-

Fu, G. C., et al. (2003). Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Organic Letters, 5(25), 4823-4825. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Decanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Racemic 8Methyl2-decanol-propionate - A Sex Pheromone of Some Beetles of Genus Diabrotica (Chrysomelidae). Retrieved from [Link]

-

Synthesis of Enantioenriched Secondary Alcohols by Enantioselective Ru-Catalyzed Coupling of Two Alcohols. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Retrieved from [Link]

-

Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (n.d.). Retrieved from [Link]

-

IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Organic Synthesis in Pheromone Science. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]

-

de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 5698-5710. Retrieved from [Link]

-

YouTube. (2020). Mitsunobu Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. virtuemarketresearch.com [virtuemarketresearch.com]

- 3. asianpubs.org [asianpubs.org]

- 4. (S)-(+)-2-Decanol | C10H22O | CID 637571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-decanol, 1120-06-5 [thegoodscentscompany.com]

- 6. 2-DECANOL | 1120-06-5 [chemicalbook.com]

- 7. jocpr.com [jocpr.com]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 12. 2-Decanone - Wikipedia [en.wikipedia.org]

- 13. decanol, 112-30-1 [thegoodscentscompany.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Preparation of 8-methyl-2-decanol: General synthesis of diastereomeric mixtures of alkyl branched insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Decanol Isomers for Researchers and Drug Development Professionals

Introduction: The Critical Role of Isomerism in Physicochemical Properties and Pharmaceutical Applications

Decanol, a ten-carbon fatty alcohol, exists in numerous isomeric forms, each possessing a unique three-dimensional structure that dictates its physicochemical behavior. For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is not merely academic; it is fundamental to a wide range of applications, from designing effective drug delivery systems to formulating stable and efficacious pharmaceutical products. The seemingly subtle differences in the position of the hydroxyl group or the branching of the carbon chain can lead to significant variations in properties such as solubility, viscosity, and membrane-penetrating ability. This guide provides an in-depth exploration of the core physicochemical properties of various decanol isomers, offering insights into their structure-property relationships and the practical implications for their use in scientific research and pharmaceutical development.

Comparative Analysis of Key Physicochemical Properties

The isomeric form of decanol profoundly influences its physical and chemical characteristics. The following table summarizes key physicochemical data for several decanol isomers, providing a basis for comparison and selection for specific applications.

| Isomer | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility (g/L) | log P |

| 1-Decanol | 112-30-1 | C₁₀H₂₂O | 231 | 6.4 | 0.829 (at 20°C) | 0.037 (at 25°C)[1] | 4.57 |

| 2-Decanol | 1120-06-5 | C₁₀H₂₂O | 211 | -6 to -4 | 0.827 (at 25°C) | Insoluble | ~3.7-4.1 |

| 3-Decanol | 1565-81-7 | C₁₀H₂₂O | 211 | -5 | 0.830 | Insoluble | ~3.5-4.1 |

| 4-Decanol | 2051-31-2 | C₁₀H₂₂O | 213.4 (est.) | -1.53 (est.) | 0.824-0.827 (at 20°C) | Insoluble | ~3.7-4.1 |

| 5-Decanol | 5205-34-5 | C₁₀H₂₂O | 213.4 (est.) | -1.53 (est.) | 0.845 (est.) | Low | ~3.7-4.1 |

| 2-Methyl-1-nonanol | 40589-14-8 | C₁₀H₂₂O | 213.4 | - | 0.826 | - | ~2.98 |

| 3-Methyl-1-nonanol | 22663-64-5 | C₁₀H₂₂O | - | - | - | - | - |

| 2,2-Dimethyl-1-octanol | 2370-14-1 | C₁₀H₂₂O | 201.3 | - | 0.8 | - | 3.70 |

| 2-Methyl-2-nonanol | 10297-57-1 | C₁₀H₂₂O | 67-68 (at 20 Torr) | - | 0.8078 (at 25°C) | - | ~3.6 |

| 3-Methyl-3-nonanol | 21078-72-8 | C₁₀H₂₂O | - | - | - | - | ~3.6 |

Note: Some values are estimated and may vary depending on the source and experimental conditions.

Structure-Property Relationships: The "Why" Behind the Data

The data presented in the table above is a direct consequence of the molecular structure of each isomer. Understanding these relationships is key to predicting the behavior of a given isomer and selecting the most appropriate one for a specific application.

Boiling Point and Molecular Shape

The boiling point of alcohols is primarily determined by the strength of intermolecular forces, namely hydrogen bonding and van der Waals forces.

-

Hydrogen Bonding: The hydroxyl group (-OH) in all decanol isomers allows for hydrogen bonding, which is a strong intermolecular force that significantly elevates their boiling points compared to alkanes of similar molecular weight.

-

Van der Waals Forces and Branching: For isomeric alcohols, as the degree of branching increases, the molecule becomes more compact and spherical. This reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces and, consequently, a lower boiling point. This trend is evident when comparing the linear 1-decanol to more branched isomers like 2,2-dimethyl-1-octanol.

Caption: Effect of branching on the boiling point of decanol isomers.

Solubility and Hydrophobicity

The solubility of decanol isomers in water is a balance between the hydrophilic nature of the hydroxyl group and the hydrophobic nature of the ten-carbon alkyl chain.

-

Hydrophobic Chain: The long carbon chain is nonpolar and disrupts the hydrogen bonding network of water, making decanol isomers generally insoluble in water.

-

Effect of Branching: Increased branching can lead to a slight increase in water solubility compared to the linear isomer. The more compact, spherical shape of a branched isomer reduces the surface area of the hydrophobic part of the molecule that is exposed to water. This leads to less disruption of the water's hydrogen bonding network, allowing for slightly better accommodation of the alcohol molecule in the aqueous environment.

The Role of Physicochemical Properties in Drug Development

The distinct physicochemical properties of decanol isomers make them valuable excipients in pharmaceutical formulations, particularly in the realm of drug delivery.

Solubilization of Poorly Soluble Drugs

Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which can limit their bioavailability. Long-chain alcohols like decanol isomers can act as co-solvents or be incorporated into lipid-based drug delivery systems (LBDDS) to enhance the solubility of these challenging APIs. The choice of isomer can be critical, as differences in polarity and steric hindrance can affect the drug-excipient interactions and, therefore, the overall solubilization capacity.

Penetration Enhancement in Transdermal Drug Delivery

The stratum corneum, the outermost layer of the skin, presents a significant barrier to the absorption of topically applied drugs. Certain decanol isomers, particularly 1-decanol, are known to act as penetration enhancers. They are thought to reversibly disrupt the highly ordered lipid structure of the stratum corneum, increasing its fluidity and permeability to allow drug molecules to pass through more easily. The effectiveness of a decanol isomer as a penetration enhancer is closely linked to its lipophilicity (log P) and its ability to partition into the lipid bilayers of the skin.

Sources

Methodological & Application

Enzymatic Kinetic Resolution for the Synthesis of Enantiopure 2-Decanol

An Application Note for Researchers and Drug Development Professionals

Abstract

The production of single-enantiomer chiral alcohols is a critical requirement in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule profoundly dictates its biological activity. This application note provides a comprehensive, field-proven guide to the enzymatic kinetic resolution (EKR) of racemic 2-decanol. We will explore the theoretical underpinnings and provide detailed, step-by-step protocols for the highly selective lipase-catalyzed acylation of (±)-2-decanol. The focus is on the practical application of immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435, a robust and highly selective biocatalyst. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a reliable, scalable, and efficient method for obtaining enantiomerically enriched (R)- and (S)-2-decanol.

The Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of its two enantiomers with a chiral catalyst or reagent.[1] In an enzymatic kinetic resolution, an enzyme acts as a highly specific chiral catalyst. For a racemic alcohol like (±)-2-decanol, the enzyme will preferentially catalyze the transformation of one enantiomer over the other.[2]

The most common approach for secondary alcohols is an enzyme-catalyzed acylation reaction in a non-aqueous solvent.[3] In this process, the enzyme selectively transfers an acyl group from a donor molecule to one of the alcohol enantiomers, converting it into an ester. The other alcohol enantiomer is left largely unreacted.

The core causality of this method relies on two factors:

-

Enantioselectivity of the Enzyme: Lipases, such as Candida antarctica Lipase B (CALB), possess a chiral active site that distinguishes between the (R) and (S) enantiomers of the substrate.[4] For many secondary alcohols, CALB preferentially acylates the (R)-enantiomer, a principle often aligned with the "Kazlauskas rule".[3]

-

Chemical Differentiation: The reaction yields a mixture of two chemically distinct species: an ester (e.g., (R)-2-decyl acetate) and an alcohol (the unreacted (S)-2-decanol). This chemical difference allows for their straightforward separation using standard chromatographic techniques, such as silica gel column chromatography.[3][5]

A key limitation of EKR is that the theoretical maximum yield for a single enantiomer is 50%, as the other half of the starting material is converted into a different product.[2][5] However, the advantage is the potential to obtain both the unreacted substrate and the product with very high enantiomeric excess (ee).

Experimental and Analytical Workflow

The entire process, from the initial racemic mixture to the final, separated enantiopure products, follows a logical and self-validating workflow. Each stage provides a checkpoint to ensure the success of the subsequent steps.

Caption: Workflow for the enzymatic kinetic resolution of 2-decanol.

Materials and Protocol

Required Materials and Reagents

-

Substrate: Racemic (±)-2-decanol

-

Enzyme: Immobilized Candida antarctica Lipase B (CALB), such as Novozym 435[6]

-

Solvent: Anhydrous n-hexane (or other non-polar solvents like diisopropyl ether)[5]

-

Equipment:

-

Round-bottom flask (flame-dried)

-

Magnetic stirrer and stir bar

-

Temperature-controlled bath or heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and septa

-

-

Analysis:

-

Purification:

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

Protocol 1: Enzymatic Acylation of Racemic 2-Decanol

This protocol is designed for a 10 mmol scale reaction. It can be scaled as needed.

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature. This ensures anhydrous conditions, which are critical to prevent competitive hydrolysis of the acyl donor and product.

-

Substrate Addition: To the flask, add racemic 2-decanol (1.58 g, 10 mmol).

-

Solvent: Add 40 mL of anhydrous n-hexane to dissolve the substrate. The target concentration is typically between 0.1-0.5 M.[5]

-

Acyl Donor: Add vinyl acetate (1.38 mL, 15 mmol, 1.5 equivalents). Using a slight excess of the acyl donor helps drive the reaction forward. Vinyl acetate is an irreversible acyl donor, which prevents the reverse reaction (alcoholysis of the product ester) and results in higher conversion and enantioselectivity.[9]

-

Enzyme Addition: Add Novozym 435 (300 mg, ~30 mg per mmol of substrate).[5] The immobilized nature of the enzyme simplifies its removal at the end of the reaction.[4]

-

Reaction: Stir the suspension at a controlled temperature, typically 30-40°C.[5]

-

Monitoring: The key to a successful kinetic resolution is stopping the reaction at or near 50% conversion. At this point, the enantiomeric excess of both the remaining substrate and the newly formed product is maximized. Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 2-4 hours. Prepare the aliquot for analysis as described in Protocol 2.

Protocol 2: Chiral GC Analysis for Monitoring

Accurate determination of enantiomeric excess is crucial.[5] Chiral GC or HPLC is the most reliable method.[10]

-

Sample Preparation: Withdraw a 50 µL aliquot from the reaction mixture. Filter it through a small plug of silica in a Pasteur pipette using an appropriate solvent to remove the enzyme. Dilute the sample to approximately 1 mL.

-

Reference Standard: Before starting, inject a diluted sample of the original racemic 2-decanol to establish the retention times of the two enantiomers and confirm a 50:50 peak area ratio.[5]

-

Analysis: Inject the prepared sample onto the chiral GC system. You will observe four peaks corresponding to (R)-2-decanol, (S)-2-decanol, (R)-2-decyl acetate, and (S)-2-decyl acetate (if any is formed).

-

Calculations:

-

Enantiomeric Excess (ee %):

-

ee_alcohol = |Area(S) - Area(R)| / |Area(S) + Area(R)| * 100

-

ee_ester = |Area(R-ester) - Area(S-ester)| / |Area(R-ester) + Area(S-ester)| * 100

-

-

Conversion (%):

-

Conversion = [Total Area(ester)] / [Total Area(ester) + Total Area(alcohol)] * 100

-

-

Protocol 3: Work-up and Purification

-

Stop Reaction: Once the conversion reaches ~50%, cool the reaction to room temperature.

-

Remove Enzyme: Filter the reaction mixture to recover the immobilized Novozym 435. The enzyme can be washed with fresh solvent, dried, and potentially reused.

-

Concentrate: Remove the solvent from the filtrate using a rotary evaporator.

-